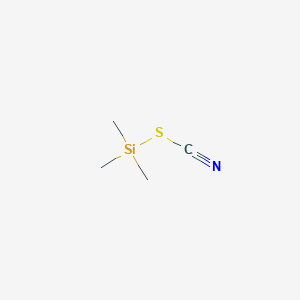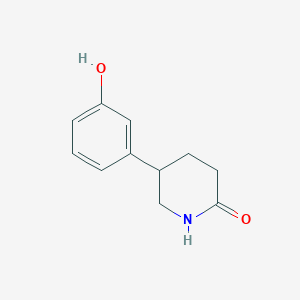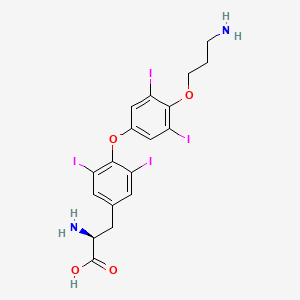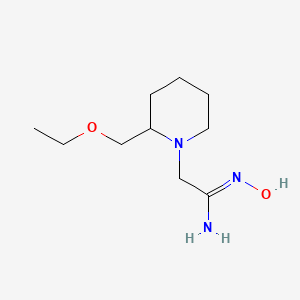![molecular formula C31H26N4O2 B13432498 4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid is a complex organic compound featuring a biphenyl core with a carboxylic acid functional group and a bibenzoimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid typically involves multi-step organic reactions. The process begins with the formation of the bibenzoimidazole core, followed by the introduction of the biphenyl moiety and the carboxylic acid group. Common reagents used in these reactions include aromatic amines, aldehydes, and carboxylic acids, under conditions such as reflux and catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Trimethylindan: Shares a similar trimethyl-substituted aromatic structure.
1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene: Another complex aromatic compound with multiple methyl groups.
Uniqueness
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C31H26N4O2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-[4-[[2,4-dimethyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H26N4O2/c1-19-16-23(30-33-26-10-6-7-11-27(26)34(30)3)17-28-29(19)32-20(2)35(28)18-21-12-14-22(15-13-21)24-8-4-5-9-25(24)31(36)37/h4-17H,18H2,1-3H3,(H,36,37) |
InChI-Schlüssel |
WNRJQHLIWMEJSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C)C5=NC6=CC=CC=C6N5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



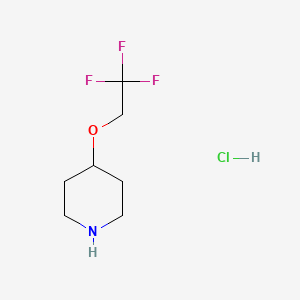
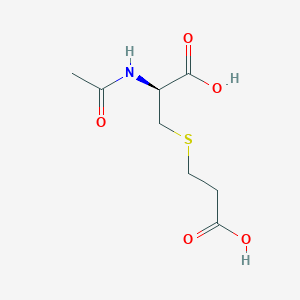
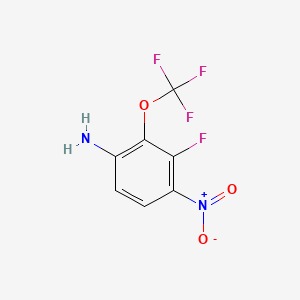
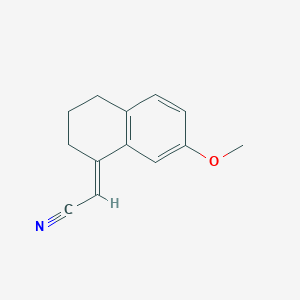
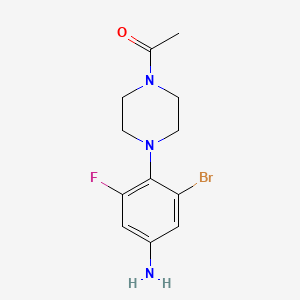
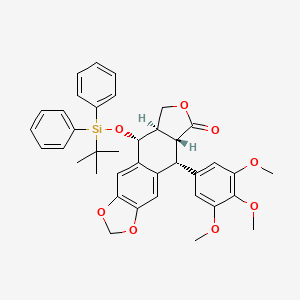
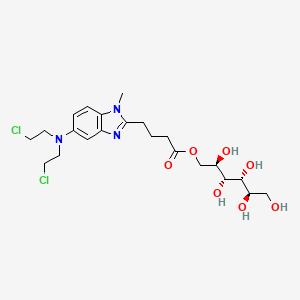
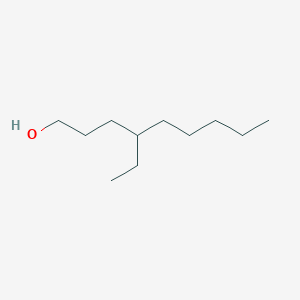
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
